Ethyl 3-chloro-4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

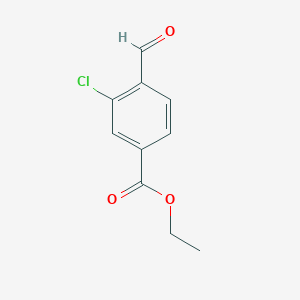

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTMXQXNGDJWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743176 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-02-2 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate

CAS Number: 1465327-51-8

This technical guide provides a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a substituted benzaldehyde derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, offering a foundational understanding for its use as a versatile building block in complex molecule synthesis.

Structural and Physicochemical Profile

This compound is a bifunctional organic molecule featuring an aromatic ring substituted with a chloro group, a formyl (aldehyde) group, and an ethyl ester group. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in synthetic chemistry.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not experimentally determined; predicted to be a low-melting solid |

| Boiling Point | Predicted to be > 200 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. |

Strategic Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not widely documented, its structure lends itself to several established formylation methodologies. The choice of synthetic route would depend on the availability of starting materials, desired scale, and laboratory capabilities.

Proposed Synthetic Pathways

The most plausible starting material for the synthesis is ethyl 3-chlorobenzoate. The key challenge lies in the regioselective introduction of the formyl group at the C4 position. The chloro and ethyl carboxylate groups are both deactivating and meta-directing. However, the para-position to the chloro group (C4) is sterically more accessible.

2.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[1][2][3] While the substituted benzene ring in ethyl 3-chlorobenzoate is electron-deficient, this reaction can sometimes be driven to success under harsher conditions. The reaction proceeds via an electrophilic aromatic substitution with the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]

References

An In-depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a key chemical intermediate. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its applications as a building block in medicinal chemistry, and outline essential safety and handling procedures.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring an ethyl ester, a chloro group, and a formyl (aldehyde) group attached to a benzene ring. These functional groups make it a versatile reagent in organic synthesis, offering multiple reaction sites for the construction of more complex molecules.

| Property | Value | Source |

| Molecular Weight | 212.63 g/mol | [1] |

| Chemical Formula | C₁₀H₉ClO₃ | (inferred) |

| CAS Number | 1465327-51-8 | [1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | (inferred) |

| Appearance | Expected to be a white to off-white solid | (inferred) |

The chemical formula is inferred from its name and the established formulas of structurally similar compounds. The strategic placement of the electron-withdrawing formyl and chloro groups, along with the ester moiety, significantly influences the reactivity of the aromatic ring and the functional groups themselves.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary, reliable methods: Fischer Esterification and Palladium-Catalyzed Carbonylation.

Method 1: Fischer Esterification of 3-chloro-4-formylbenzoic acid

This is a classic and straightforward method involving the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.

Experimental Protocol:

Materials:

-

3-chloro-4-formylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-chloro-4-formylbenzoic acid (1.0 eq) in a 10-fold excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Method 2: Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde

Experimental Protocol:

Materials:

-

4-bromo-2-chlorobenzaldehyde

-

Anhydrous ethanol

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Triethylamine (Et₃N)

-

Carbon monoxide (CO) gas

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a high-pressure reaction vessel, charge 4-bromo-2-chlorobenzaldehyde (1.0 eq), a 10-fold volume of anhydrous ethanol, Pd(dppf)Cl₂ (0.10 eq), and triethylamine (3.0 eq).

-

Pressurize the vessel with carbon monoxide gas (follow appropriate safety protocols for handling CO).

-

Stir the resulting solution overnight at an elevated temperature (e.g., 60 °C).

-

After cooling and safely venting the CO gas, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on a silica gel column with an ethyl acetate/petroleum ether eluent system to yield the final product.[2]

Diagram of Synthetic Pathways:

References

Ethyl 3-chloro-4-formylbenzoate structure and IUPAC name

An In-depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate: Structure, Synthesis, and Applications in Chemical Research

Executive Summary

This compound is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing an ethyl ester, a chloro group, and a formyl (aldehyde) substituent on a benzene ring, this molecule serves as a highly versatile synthetic intermediate or building block.[1] Its strategic arrangement of functional groups allows for orthogonal chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and functional materials. This guide provides a comprehensive technical overview of its structure, nomenclature, physicochemical properties, a detailed synthetic protocol, and an exploration of its chemical reactivity and applications, particularly within the context of drug discovery.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility. This compound is a substituted benzene derivative whose nomenclature and structure are defined by the International Union of Pure and Applied Chemistry (IUPAC) system.

IUPAC Name and Structure

The IUPAC name for the compound is This compound . This name is derived by identifying the principal functional group, the ethyl benzoate ester, as the parent structure. The substituents on the benzene ring are then named and numbered accordingly, with the carbon atom attached to the ester group designated as position 1.

The chemical structure is as follows:

-

Parent Structure: Benzoic acid, ethyl ester.

-

Substituents: A chlorine atom at position 3 and a formyl group (-CHO) at position 4.

Key Identifiers

Quantitative data and identifiers are crucial for procurement, regulatory compliance, and database searches.

| Identifier | Value | Source |

| CAS Number | 1465327-51-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| InChI Key | YOTMXQXNGDJWDW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value / Description | Reference / Rationale |

| Appearance | Expected to be a white to off-white solid. | Based on analogous substituted benzoates. |

| Melting Point | Not specified in provided search results. | - |

| Boiling Point | Not specified in provided search results. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and sparingly soluble in water. | Polarity of ester and aldehyde groups balanced by aromatic ring. |

Synthesis and Mechanism

The synthesis of this compound is critical for its availability as a research chemical. A robust and scalable synthetic route is paramount. While a direct synthesis for the ethyl ester was not detailed in the provided literature, a highly analogous and industrially relevant method for its methyl ester counterpart provides a strong foundation for a reliable protocol.

Exemplary Synthetic Protocol: Palladium-Catalyzed Carbonylation

This method adapts the well-established palladium-catalyzed carbonylation of aryl halides. The following protocol is based on the synthesis of the methyl ester analog, substituting methanol with ethanol.[2] The starting material, 4-bromo-2-chlorobenzaldehyde, is commercially available and provides the necessary aldehyde and chloro functionalities.

Reaction Scheme:

4-bromo-2-chlorobenzaldehyde + CO + Ethanol ---(Pd Catalyst, Base)--> this compound

Step-by-Step Protocol:

-

Reactor Setup: To a 500-mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0 equiv.).

-

Solvent and Reagents: Add anhydrous ethanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 6.68 g, 9.13 mmol, 0.10 equiv.), and triethylamine (27.7 g, 274 mmol, 3.0 equiv.).

-

Carbon Monoxide Introduction: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (typically via a balloon or a controlled inlet).

-

Reaction: Heat the resulting solution to 60°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 15:85) to isolate the final product.

Mechanistic Insights & Causality

The choice of a palladium catalyst is crucial for this transformation. The Pd(dppf)Cl₂ complex is an efficient catalyst for carbonylation reactions due to its stability and the ability of the dppf ligand to promote the necessary oxidative addition and reductive elimination steps of the catalytic cycle. Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) formed during the reaction, driving the equilibrium towards the product. Ethanol serves as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the ethyl ester.

Visualization: Synthesis Workflow

References

Spectroscopic Profile of Ethyl 3-chloro-4-formylbenzoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-chloro-4-formylbenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming the molecular structure and purity of this compound, ensuring its suitability for further research and development.

Introduction to this compound

This compound, with a molecular weight of 212.63 g/mol and CAS number 1465327-51-8, is a substituted aromatic compound containing three key functional groups: an ethyl ester, a chloro substituent, and a formyl (aldehyde) group.[1] The unique arrangement of these groups on the benzene ring gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. Understanding the influence of each substituent on the spectroscopic properties is fundamental to accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the aldehyde proton, and the protons of the ethyl group. The electron-withdrawing nature of the formyl, chloro, and ester groups will deshield the aromatic protons, causing them to resonate at a lower field.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.2 | Doublet | 1H | Aromatic proton (H-2) |

| ~8.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~7.8 | Doublet | 1H | Aromatic proton (H-5) |

| ~4.4 | Quartet | 2H | Ethyl group (-OCH₂CH₃) |

| ~1.4 | Triplet | 3H | Ethyl group (-OCH₂CH₃) |

Interpretation:

-

The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet around 10.5 ppm.

-

The aromatic protons will show a characteristic splitting pattern. The proton at position 2 (H-2), being ortho to the ester and meta to the chloro and formyl groups, will likely appear as a doublet. The proton at position 6 (H-6), ortho to the formyl group and meta to the ester and chloro groups, is expected to be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling. The proton at position 5 (H-5), ortho to the chloro group, will likely be a doublet.

-

The ethyl group will exhibit a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl ester pattern.

Experimental Protocol for ¹H NMR:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct it. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~140 | Aromatic Carbon (C-4) |

| ~138 | Aromatic Carbon (C-3) |

| ~134 | Aromatic Carbon (C-1) |

| ~132 | Aromatic Carbon (C-6) |

| ~130 | Aromatic Carbon (C-2) |

| ~128 | Aromatic Carbon (C-5) |

| ~62 | Ethyl Carbon (-OCH₂) |

| ~14 | Ethyl Carbon (-CH₃) |

Interpretation:

-

The two carbonyl carbons (aldehyde and ester) will be the most downfield signals.

-

The six aromatic carbons will have distinct chemical shifts due to the different electronic effects of the substituents.

-

The two carbons of the ethyl group will appear in the aliphatic region of the spectrum. The carbon attached to the oxygen will be more deshielded than the terminal methyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1720-1740 | Strong | Ester C=O stretch |

| ~1690-1710 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |

| ~1250-1300 | Strong | Ester C-O stretch |

| ~1100-1150 | Strong | C-Cl stretch |

Interpretation:

The IR spectrum will be dominated by two strong carbonyl absorption bands, one for the ester and one for the aldehyde . The presence of both is a key diagnostic feature. The aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, will also be present.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 212.63 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Fragments (Electron Ionization - EI):

| m/z | Ion Structure |

| 212/214 | [M]⁺ (Molecular ion, with isotope peak for ³⁷Cl) |

| 183/185 | [M - CHO]⁺ |

| 167/169 | [M - OCH₂CH₃]⁺ |

| 139/141 | [M - COOCH₂CH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Interpretation:

The molecular ion peak should be observed at m/z 212, with a smaller peak at m/z 214 (approximately one-third the intensity) due to the presence of the chlorine-37 isotope. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). The loss of the formyl group (-CHO) is also a likely fragmentation.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (70 eV)

-

Mass Range: Scan from m/z 40 to 400.

-

Visualizing the Molecular Structure and Spectroscopic Relationships

Caption: Molecular Structure of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the predicted NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

solubility and stability of Ethyl 3-chloro-4-formylbenzoate

<_ An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-chloro-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key substituted aromatic aldehyde possessing functional groups pivotal for organic synthesis, particularly in the development of pharmaceutical intermediates. An exhaustive understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring purification efficiency, and maintaining shelf-life integrity. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its solubility in various organic solvents and its stability under diverse environmental conditions. We present both theoretical principles and detailed, field-proven experimental protocols for the systematic evaluation of these critical parameters. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, storage, and application of this versatile chemical intermediate.

Introduction and Physicochemical Overview

This compound (C₁₀H₉ClO₃) is a trifunctional aromatic compound featuring an ethyl ester, a chloro substituent, and a formyl (aldehyde) group attached to a benzene ring. This unique combination of electron-withdrawing groups makes it a valuable precursor in multi-step syntheses where precise chemical transformations are required.

-

Ethyl Ester Group: Confers moderate lipophilicity and acts as a protecting group for the carboxylic acid, which can be deprotected via hydrolysis.

-

Formyl (Aldehyde) Group: A highly reactive site for nucleophilic addition, oxidation, and reductive amination reactions. Its reactivity is central to its utility in building molecular complexity.

-

Chloro Group: An electron-withdrawing substituent that influences the reactivity of the aromatic ring and can serve as a leaving group in certain cross-coupling reactions.

A thorough grasp of its solubility is essential for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. Similarly, understanding its stability profile is critical to prevent degradation during synthesis and long-term storage, which could otherwise lead to impurity formation and yield loss.

Solubility Profile: Theoretical Prediction and Experimental Determination

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound—possessing a nonpolar aromatic core and polar ester and aldehyde functionalities—suggests a nuanced solubility behavior.

2.1. Predicted Solubility

Based on its structure, we can predict its solubility across a spectrum of common laboratory solvents. The presence of polar carbonyl groups allows for dipole-dipole interactions, while the aromatic ring and ethyl chain favor interactions with nonpolar solvents via van der Waals forces.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solvent and the ester/aldehyde groups. |

| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the carbonyl oxygens, though less effective than polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to interact with the chloro-substituent and aromatic ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for any trace water and have sufficient polarity. |

| Aromatic | Toluene, Benzene | Moderate | Solvation is driven by π-stacking interactions with the benzene ring. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Very Low | Insufficient polarity to overcome the crystal lattice energy of the solid compound. |

| Aqueous | Water | Very Low | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to be readily soluble in water. |

2.2. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a definitive, quantitative measure of a compound's solubility in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Ethanol, Acetone, Dichloromethane, Hexane)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. A standard calibration curve of the compound must be prepared for accurate quantification.[1][2]

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of this compound is dictated by its two most reactive functional groups: the aldehyde and the ethyl ester. Understanding its degradation pathways is crucial for preventing the formation of impurities. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are the gold standard for this assessment.[3][4][5][6]

3.1. Potential Degradation Pathways

-

Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, especially when exposed to air (autoxidation), heat, or light, forming the corresponding carboxylic acid (3-chloro-4-carboxybenzoic acid ethyl ester).[7][8][9][10] This is often the primary degradation pathway for aromatic aldehydes.[11]

-

Hydrolysis of the Ester: The ethyl ester can undergo hydrolysis to the carboxylic acid (3-chloro-4-formylbenzoic acid). This reaction is catalyzed by both acid and base.[12][13][14]

-

Photodegradation: Exposure to UV light can provide the energy needed to initiate free-radical chain reactions, accelerating oxidation or leading to other complex degradation products.[4][8][9]

Caption: Primary Degradation Pathways of this compound.

3.2. Experimental Protocol: Forced Degradation Study

This protocol systematically exposes the compound to stress conditions to identify likely degradation products and determine its intrinsic stability.[4][17]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel with a control sample protected from stress):

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at time points (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw samples at time points (e.g., 30 mins, 2, 8 hours). Neutralize before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at time points (e.g., 2, 8, 24 hours).

-

Thermal Stress: Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 105 °C) for a set period (e.g., 48 hours).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

-

Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all major degradation products.[3]

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Identify and quantify major degradation products (typically those >0.1%).

-

Use HPLC-MS if necessary for structural elucidation of unknown impurities.

-

Target Degradation: The conditions should be adjusted (time, temperature, reagent concentration) to achieve a target degradation of 5-20%.[3] This level is sufficient to demonstrate that the analytical method is stability-indicating without degrading the sample excessively.

Analytical Methods for Quantification

Accurate quantification is the cornerstone of both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred technique.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic acid) and UV detection is typically effective for this type of aromatic compound.

-

Gas Chromatography (GC): Suitable for assessing the purity of the compound, especially for volatile impurities. GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for identifying unknown degradation products.[18]

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container to protect from air and moisture.[19][20][21] For long-term storage, refrigeration (-20 °C to 4 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.[11][20]

-

Handling: Use in a well-ventilated area.[21][22] Avoid prolonged exposure to heat and direct sunlight during experimental procedures.[21]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids to prevent degradation.

Conclusion

This compound is a compound of significant synthetic utility, but its reactivity necessitates a careful and informed approach to its handling and use. Its solubility is highest in polar aprotic and chlorinated solvents, and it is largely insoluble in water and nonpolar aliphatic hydrocarbons. The primary stability concerns are the oxidation of the aldehyde group and the hydrolysis of the ester moiety, both of which can be accelerated by heat, light, and non-neutral pH conditions. By employing the rigorous experimental protocols detailed in this guide, researchers can accurately characterize the solubility and stability of this intermediate, ensuring its successful application in complex synthetic workflows and maintaining its quality over time.

References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. auroraprosci.com [auroraprosci.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijsdr.org [ijsdr.org]

- 5. ijcrt.org [ijcrt.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemstock.ae [chemstock.ae]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. researchgate.net [researchgate.net]

- 19. technopharmchem.com [technopharmchem.com]

- 20. carlroth.com [carlroth.com]

- 21. home.miracosta.edu [home.miracosta.edu]

- 22. chemos.de [chemos.de]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-chloro-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ethyl 3-chloro-4-formylbenzoate is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both an ester and an aldehyde group on a chlorinated benzene ring, makes it a versatile intermediate. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally analogous compounds and established principles for managing halogenated aromatic aldehydes.

A Note on Data Integrity: As of the publication of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1465327-51-8) has not been identified. The following recommendations are therefore synthesized from safety data for closely related analogs, including substituted benzoates and aromatic aldehydes, to provide a robust framework for risk mitigation.

Hazard Identification and Risk Profile

Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards. The GHS classifications are extrapolated from analogs such as Ethyl 3-chloro-4-hydroxybenzoate.[1][2]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Narrative: The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The aldehyde functional group can be irritating to mucous membranes and the respiratory tract. The chlorinated aromatic ring suggests that systemic effects upon chronic exposure or significant absorption cannot be entirely ruled out without specific toxicological studies. As a halogenated organic compound, it requires special consideration for disposal.[1]

Prudent Laboratory Practices: A Proactive Approach to Safety

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): The Researcher's Shield

A standard PPE protocol for handling this compound should include:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation before use.

-

Protective Clothing: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is advised.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.

Experimental Workflow: From Benchtop to Waste Stream

The following diagram outlines the critical safety checkpoints in a typical laboratory workflow involving this compound.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocols

Protocol 1: Weighing and Transfer of Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for weighing. Place a marble balance stone in the hood to minimize vibrations.

-

Tare: Place a clean, dry beaker or flask on the balance and tare it.

-

Transfer: Carefully scoop the desired amount of this compound onto anti-static weigh paper or directly into the tared container. Avoid creating dust clouds.

-

Cleanup: Immediately clean any spills on the balance or in the fume hood using a damp paper towel, which should then be disposed of as halogenated waste.

Protocol 2: Storage and Incompatibility

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which could initiate exothermic reactions or degradation.[4]

Protocol 3: Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must not be disposed of down the drain.

-

Waste Collection: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.

-

Container Management: Keep the waste container closed when not in use.

-

Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.

Emergency Response: Preparedness and Action

A clear and practiced emergency response plan is critical.

Caption: A flowchart for responding to an exposure incident.

First Aid Measures

The following first aid measures are based on protocols for similar irritating compounds:

-

Inhalation: If inhaled, immediately move the affected person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.

-

Skin Contact: Should skin contact occur, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4] If skin irritation develops, seek medical advice.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[3][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] If eye irritation persists, get medical advice/attention.[3][4]

-

Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

While this compound is a valuable synthetic intermediate, its potential as a skin, eye, and respiratory irritant, coupled with its classification as a halogenated organic compound, demands a high level of respect and care in its handling. By implementing robust engineering controls, adhering to strict PPE protocols, and following established procedures for storage and disposal, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to ensuring a secure and productive research environment.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards of Ethyl 3-chloro-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-4-formylbenzoate, a substituted aromatic aldehyde and ester, serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique trifunctional nature—possessing an ester, a chloro group, and a reactive formyl group—makes it a versatile intermediate. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its associated hazards. This in-depth technical guide provides a comprehensive overview of the potential risks associated with this compound, offering practical insights and detailed protocols to ensure its safe handling and use in a research and development setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes information from structurally similar compounds to provide a robust framework for risk assessment and mitigation.

Hazard Identification and Analysis: A Multifaceted Profile

The hazard profile of this compound is best understood by considering the individual and combined effects of its functional groups: the aromatic aldehyde, the chlorinated benzene ring, and the ethyl ester.

Primary Hazards: Irritation and Sensitization

Based on data from structurally related compounds, the primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

-

Skin Irritation: Aromatic aldehydes are known to be skin irritants.[1] Compounds like 4-Chlorobenzaldehyde are classified as causing skin irritation. Direct contact with this compound is likely to cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis.

-

Eye Irritation: As with most aldehydes and chlorinated aromatic compounds, contact with the eyes is expected to cause serious irritation.[1] Data for the closely related Ethyl 3-chloro-4-hydroxybenzoate indicates it is a serious eye irritant.[2] Symptoms of exposure can include pain, tearing, redness, and blurred vision.

-

Respiratory Tract Irritation: Inhalation of dusts or vapors of this compound may irritate the respiratory tract.[3] Aromatic aldehydes can cause coughing, sore throat, and shortness of breath.[1] Individuals with pre-existing respiratory conditions may be more susceptible to these effects.

Potential for Sensitization

While not definitively established for this specific molecule, some aromatic aldehydes have the potential to be skin sensitizers.[4] Repeated exposure could lead to an allergic skin reaction in susceptible individuals.

Toxicological Profile (Inferred)

Physical and Chemical Hazards

-

Reactivity: The formyl (aldehyde) group is susceptible to oxidation and can react with strong oxidizing agents. The compound may also be sensitive to light and air over time. It is generally stable under normal laboratory conditions but should be stored away from incompatible materials.

-

Combustibility: While not highly flammable, as an organic compound, it will burn if exposed to a significant heat source or open flame.[4]

The following table summarizes the inferred GHS classification for this compound based on data from structurally similar compounds.

| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |

Risk Assessment and Mitigation: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with this compound. The following workflow outlines a systematic approach to identifying and mitigating potential hazards.

Caption: A logical workflow for assessing and mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.

-

Contained Systems: For larger-scale reactions, the use of closed or contained systems is recommended to prevent the release of the substance into the work environment.

Personal Protective Equipment (PPE): Essential Barriers

The selection of appropriate PPE is critical for preventing direct contact with this compound.[6][7]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected before use and replaced immediately if signs of degradation appear.

-

Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[7] A formal respiratory protection program should be in place.

Safe Handling and Storage Protocols

Handling:

-

Awareness: All personnel handling the compound must be fully trained on its potential hazards and the established safety protocols.

-

Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.

-

Light and Air: Protect from direct sunlight and store under an inert atmosphere if prolonged storage is anticipated to prevent degradation of the aldehyde functionality.

First Aid and Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and appropriate response is crucial.

Caption: A flowchart outlining the immediate first aid response to different exposure routes of this compound.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

This compound is a valuable reagent in the arsenal of the research and development scientist. However, its utility is intrinsically linked to a comprehensive understanding and respect for its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergency situations, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in chemical safety are not merely guidelines but essential components of responsible scientific practice.

References

- 1. carlroth.com [carlroth.com]

- 2. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. chemstock.ae [chemstock.ae]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. uah.edu [uah.edu]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 3-chloro-4-formylbenzoate for Research and Development

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of Ethyl 3-chloro-4-formylbenzoate, a key chemical intermediate. We will explore its significance in synthesis, detail the commercial supplier landscape, and present a robust workflow for quality verification to ensure the integrity of your research and development projects.

Part 1: Understanding a Versatile Synthetic Building Block

This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₉ClO₃. Its structure, featuring an aldehyde, an ester, and a chlorine atom on a benzene ring, makes it a valuable and versatile precursor in multi-step organic synthesis.

Key Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₉ClO₃

-

Molecular Weight: 212.63 g/mol

-

CAS Numbers: 1465327-51-8 is the most commonly cited CAS number by major suppliers.[1] An alternative CAS, 908248-02-2, is also associated with this compound, and researchers should be aware of both when conducting literature or database searches.[2][3]

The strategic placement of its functional groups allows for a wide range of chemical transformations. The aldehyde can undergo reactions like oxidation, reduction, and condensation, while the ester can be hydrolyzed or transesterified. The chloro-substituent makes the aromatic ring amenable to various cross-coupling reactions. This trifunctional nature is precisely why it serves as a crucial starting material in the synthesis of complex target molecules, particularly in the pharmaceutical industry where chloro-containing compounds are prevalent in many FDA-approved drugs.[4]

Part 2: The Imperative of Quality: Critical Attributes for Synthetic Success

In complex synthetic pathways, the quality of the starting material is paramount. The success of each subsequent step is directly dependent on the purity and identity of the initial building blocks. For a reagent like this compound, several quality attributes must be rigorously evaluated.

-

Purity: The percentage purity, typically determined by HPLC or GC, is the most critical parameter. Impurities from the manufacturing process (e.g., starting materials, side-products, or over-reacted species) can lead to a cascade of negative consequences, including reduced yield of the desired product, difficult purification of intermediates, and the formation of unexpected, potentially toxic byproducts.

-

Identity Confirmation: Verifying that the material is indeed this compound and not a related isomer is essential. Isomeric impurities can lead to the synthesis of the wrong final compound, wasting significant time and resources. Spectroscopic data (¹H NMR, ¹³C NMR, MS) is the gold standard for identity confirmation.

-

Solvent and Water Content: Residual solvents from purification or absorbed water can interfere with sensitive reactions, particularly those involving organometallic reagents or anhydrous conditions. This is typically quantified by Karl Fischer titration for water and GC headspace for residual solvents.

Part 3: Commercial Supplier Landscape

This compound is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and the level of documentation provided. Below is a comparative summary of offerings from notable suppliers.

| Supplier | Brand(s) Carried | CAS Number | Stated Purity / Notes |

| Merck (Sigma-Aldrich) | Ambeed, Inc., BLD Pharmatech, Fluorochem | 1465327-51-8 | Varies by brand. Acts as a major distributor for various manufacturers.[1] |

| Fisher Scientific | BLD Pharmatech Co., Ltd. | Not specified on page | Distributes products from other chemical producers. |

| BLD Pharm | BLD Pharm | 1465327-51-8 | Offers detailed product pages with access to analytical data like NMR and HPLC. |

| Biosynth | Biosynth | 908248-02-2 | Listed for pharmaceutical testing, suggesting a focus on high-quality reference standards. |

| Benchchem | Benchchem | 1465327-51-8 | Lists both common CAS numbers, highlighting the synonymity.[2] |

Note: Availability, specifications, and pricing are subject to change. Researchers should always consult the supplier's website and product-specific documentation for the most current information.

Part 4: A Self-Validating Workflow for Incoming Reagent Qualification

To ensure the highest level of scientific integrity, researchers should not solely rely on the supplier's label. A systematic "trust but verify" approach to incoming material qualification is a hallmark of good laboratory practice. This workflow ensures that the material entering your experimental process is of known and documented quality.

Recommended Protocol for Reagent Validation

-

Documentation Review (Pre- & Post-Purchase):

-

Before ordering, review the online product page for specifications, available documentation (e.g., sample Certificate of Analysis), and the Safety Data Sheet (SDS).

-

Upon receipt, immediately download and archive the lot-specific Certificate of Analysis (CoA). This document is the supplier's formal attestation of quality for the specific batch you received.

-

-

Certificate of Analysis (CoA) Deep Dive:

-

Identity: Confirm the name, molecular formula, and CAS number match your order.

-

Purity Assay: Note the method used (e.g., HPLC, GC) and the reported purity value. This is your primary benchmark.

-

Spectroscopic Data: The CoA should reference the data used to confirm the structure (e.g., ¹H NMR, Mass Spec). It should state that the spectrum "conforms to structure."

-

-

In-House Verification:

-

Visual Inspection: Check that the physical appearance (e.g., white solid) matches the description.

-

¹H NMR Spectroscopy: This is the most powerful and common technique for confirming the identity of organic molecules. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. The resulting spectrum should be compared against a predicted spectrum or literature data. Key expected signals would include an ethyl ester pattern (a quartet and a triplet), multiple signals for the aromatic protons, and a singlet for the aldehyde proton.

-

Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for gross impurities. A single spot under various solvent conditions provides a degree of confidence in the material's purity.

-

Melting Point: For solid compounds, a sharp melting point range that matches the literature value is a good indicator of purity.

-

This validation workflow creates a self-validating system where the supplier's claims are independently verified before the material is committed to a critical synthetic path.

Caption: Reagent Qualification Workflow

Part 5: Safe Handling and Storage

As with any chemical reagent, proper handling and storage are crucial for safety and maintaining the integrity of the compound. Based on typical Safety Data Sheets for this class of chemicals, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This information is a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.

References

An In-depth Technical Guide on the Purity and Specifications of Commercially Available Ethyl 3-chloro-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity and specifications of commercially available Ethyl 3-chloro-4-formylbenzoate (CAS No. 1465327-51-8), a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, the following sections are structured to deliver not just data, but also the underlying scientific rationale to empower researchers in their sourcing and application of this reagent.

Introduction and Physicochemical Properties

This compound is a substituted aromatic compound featuring an ethyl ester, a chloro group, and a formyl (aldehyde) group on a benzene ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. The precise control over its purity is paramount, as even minor impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1465327-51-8 | |

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Appearance | Off-white to light yellow solid (typical) | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Commercial Specifications and Purity Analysis

Commercial grades of this compound are typically offered at a purity of 98% or higher. However, for applications in drug development, a simple percentage purity is insufficient. A thorough understanding of the impurity profile is critical.

Table 2: Typical Commercial Specifications for this compound

| Parameter | Specification | Analytical Method |

| Assay (Purity) | ≥ 98.0% (by HPLC or GC) | HPLC, GC |

| Identification | Conforms to the structure (by ¹H NMR) | ¹H NMR Spectroscopy |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Varies by supplier (e.g., ≤ 3000 ppm Ethyl Acetate) | GC-HS |

| Heavy Metals (as Pb) | ≤ 10 ppm | ICP-MS |

| Individual Unknown Impurity | ≤ 0.1% | HPLC, GC |

| Total Impurities | ≤ 1.0% | HPLC, GC |

Synthesis and Potential Process-Related Impurities

A deep understanding of the synthetic route is the most effective way to anticipate potential impurities. A common method for synthesizing substituted benzoates like this compound is through a palladium-catalyzed carbonylation of a corresponding aryl halide.[4][5][6] For the methyl analog, a known synthesis starts with 4-bromo-2-chlorobenzaldehyde.[7]

A plausible synthetic pathway for this compound would therefore involve the reaction of 4-bromo-2-chlorobenzaldehyde with ethanol in the presence of carbon monoxide and a palladium catalyst.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 1640117-38-9|Ethyl 3-fluoro-4-formylbenzoate|BLD Pharm [bldpharm.com]

- 4. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Ethyl 3-chloro-4-formylbenzoate

Introduction: A Versatile Trifunctional Building Block

Ethyl 3-chloro-4-formylbenzoate is a strategically designed aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure is distinguished by the presence of three distinct and orthogonally reactive functional groups on a single benzene ring: an aldehyde, a chloro substituent, and an ethyl ester. This unique arrangement allows for a high degree of synthetic flexibility, enabling chemists to perform selective transformations in a stepwise manner to construct complex molecular architectures.

The aldehyde group serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, reductive aminations, and Wittig reactions.[1] The chloro atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, providing a robust method for introducing aryl, alkyl, or vinyl substituents.[1] Finally, the ethyl ester can be hydrolyzed, reduced, or converted to an amide, offering further avenues for molecular diversification. These attributes make this compound a valuable precursor for the synthesis of heterocyclic scaffolds, biaryl compounds, and other motifs prevalent in pharmacologically active agents.

This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Application I: Synthesis of Heterocyclic Scaffolds

The arrangement of functional groups in this compound makes it an excellent starting material for constructing fused and non-fused heterocyclic systems, which are core components of many therapeutic agents.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] A common and efficient method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[2][4]

Causality & Rationale: The aldehyde group of this compound can react directly with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the reactivity of the ortho-chloro group or after conversion of the ester to a more reactive group, can lead to the pyrazole ring system. A more direct approach involves a Knorr-type synthesis where the aldehyde and a neighboring group form the pyrazole ring with hydrazine.

Protocol 1: Synthesis of Ethyl 3-chloro-4-(1H-pyrazol-5-yl)benzoate

This protocol outlines the condensation reaction between this compound and hydrazine hydrate to form a pyrazole ring.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 212.63 | 2.13 g | 10.0 | 1.0 |

| Hydrazine Hydrate (~64% soln.) | 50.06 | 0.78 g | 12.0 | 1.2 |

| Absolute Ethanol | - | 40 mL | - | - |

| Glacial Acetic Acid | - | 0.5 mL | - | cat. |

| 1 M Hydrochloric Acid | - | As needed | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Brine Solution | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 mmol) in absolute ethanol (40 mL).

-

Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid (0.5 mL), followed by the slow, dropwise addition of hydrazine hydrate (12.0 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.[2]

-

Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid until the pH is approximately 7.[2]

-

Work-up - Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Add deionized water (50 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the final product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Quinazoline Derivatives

Quinazolines are bicyclic heterocycles composed of fused benzene and pyrimidine rings.[5] This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib).[6] The synthesis of quinazolines often involves the cyclization of an ortho-substituted aniline with a suitable one-carbon source.

Causality & Rationale: this compound can be transformed into a precursor for quinazoline synthesis. A common strategy involves the reduction of the formyl group to a hydroxymethyl or conversion to an aminomethyl group, followed by reaction with an anthranilamide or a similar reagent. Alternatively, a more direct approach involves a multicomponent reaction. For this guide, we will illustrate a Friedländer-type annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

Protocol 2: Synthesis of a Quinoline Derivative (Illustrative Pathway)

While a direct quinazoline synthesis is complex, a related Friedländer annulation to form a quinoline showcases the utility of the ortho-formyl-chloro arrangement after conversion to an amine. This protocol is illustrative of the potential of the scaffold.

-

Step A (Not detailed): Convert this compound to Ethyl 4-amino-3-formylbenzoate via nucleophilic aromatic substitution of the chlorine with an amine source (e.g., using ammonia under pressure or a protected amine followed by deprotection).

-

Step B (Protocol): React the resulting ortho-amino benzaldehyde with a ketone.

Materials and Reagents for Step B

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl 4-amino-3-formylbenzoate | 193.18 | 1.93 g | 10.0 | 1.0 |

| Acetone | 58.08 | 1.16 g | 20.0 | 2.0 |

| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15.0 | 1.5 |

| Ethanol | - | 50 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-formylbenzoate (10.0 mmol) and acetone (20.0 mmol) in ethanol (50 mL).

-

Base Addition: Add powdered potassium hydroxide (15.0 mmol) to the solution and stir vigorously.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure quinoline derivative.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring is a prime handle for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[7][8] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[7][9]

Causality & Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[8] The key steps are: 1) Oxidative Addition of the aryl chloride to the Pd(0) center to form a Pd(II) complex; 2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and 3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[8] A base is required to activate the boronic acid for the transmetalation step.[7]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of this compound with phenylboronic acid to synthesize Ethyl 4-formyl-3-phenylbenzoate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 212.63 | 1.06 g | 5.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 0.91 g | 7.5 | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 173 mg | 0.15 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 3.0 |

| Toluene | - | 20 mL | - | - |

| Water | - | 5 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (5.0 mmol), phenylboronic acid (7.5 mmol), and potassium carbonate (15.0 mmol).

-

Solvent Addition: Add toluene (20 mL) and water (5 mL) to the flask.

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.15 mmol).

-

Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-